
(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide is an organophosphorus compound that features a phosphonium center bonded to three phenyl groups and a dimethylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylcarbamothioyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with dimethylcarbamothioyl chloride in the presence of an iodide source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
(C6H5)3P+(CH3)2NC(S)Cl+I−→(CH3)2NC(S)P(C6H5)3I
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphonium center back to the phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can replace the iodide ion.
Major Products
Oxidation: Triphenylphosphine oxide and dimethylcarbamothioyl chloride.
Reduction: Triphenylphosphine and dimethylcarbamothioyl iodide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Dimethylcarbamothioyl)(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can participate in nucleophilic substitution reactions, while the dimethylcarbamothioyl group can undergo electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide is unique due to the presence of the dimethylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to other triphenylphosphine derivatives. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
55908-03-7 |
|---|---|
Molecular Formula |
C21H21INPS |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
dimethylcarbamothioyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H21NPS.HI/c1-22(2)21(24)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,1-2H3;1H/q+1;/p-1 |
InChI Key |
GOPWBRQUCYWIFQ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=S)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



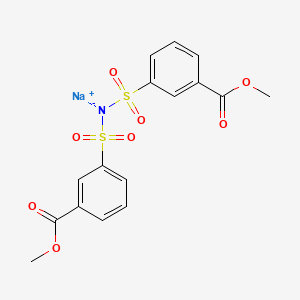

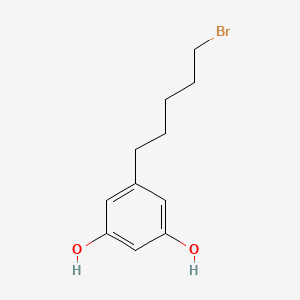
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)

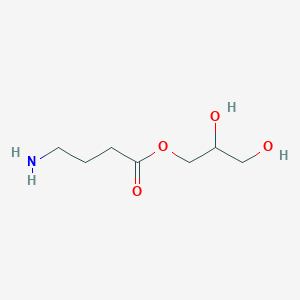
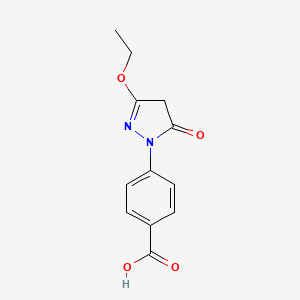


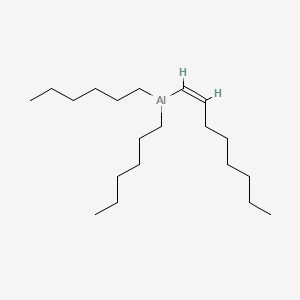
-lambda~5~-phosphane](/img/structure/B14623461.png)


